

Decoding the Certificate of Analysis: Key Data

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A CoA for **Losartan-d4** provides essential information about the identity, purity, and quality of the material. This data is typically presented in a structured format, which we have summarized below.

Table 1: Product Identification and Physical Properties

This section provides fundamental information to identify and handle the specific batch of the reference standard.



Parameter	Typical Specification	Description	
Product Name	Losartan-d4	The common name for the deuterium-labeled analog of Losartan.[6]	
CAS Number	1030937-27-9	A unique numerical identifier assigned by the Chemical Abstracts Service.[6][7][8][9]	
Lot / Batch Number	e.g., GR-12-267	A unique code assigned by the manufacturer for batch traceability.[9]	
Molecular Formula	C22H19D4CIN6O	Represents the elemental composition, indicating the presence of four deuterium (D) atoms.[6][9]	
Molecular Weight	426.94 g/mol	The mass of one mole of the substance, accounting for the deuterium isotopes.[6][9]	
Appearance	Off-White Solid	A description of the physical state and color of the material. [9]	
Storage Temperature	-20°C	The recommended temperature to maintain the stability of the compound.[10]	

Table 2: Analytical Data Summary

This section contains the results of quantitative tests performed to assess the quality of the reference standard.



Analysis	Specification	Result	Method
Chemical Purity (HPLC)	≥98%	99.8%	High-Performance Liquid Chromatography
Isotopic Purity (MS)	≥98% atom D	99.2%	Mass Spectrometry
Deuterated Forms (MS)	≥99% (d1-d4)	99.5%	Mass Spectrometry[4]
Identity Confirmation	Conforms to structure	Conforms	¹ H NMR, Mass Spectrometry

Core Analytical Methodologies: Experimental Protocols

The results presented in the CoA are derived from rigorous analytical testing. Below are detailed protocols for the key experiments used to certify **Losartan-d4**.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate, identify, and quantify each component in a mixture, thereby determining the chemical purity of **Losartan-d4**.

- Objective: To quantify the purity of the Losartan-d4 compound by separating it from any potential impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Detailed Protocol:
 - $\circ~$ Column: A reversed-phase C18 column (e.g., 150 mm \times 4.6 mm, 5 μm particle size) is typically used.[11]
 - Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01 M disodium hydrogen phosphate adjusted to pH 3.5) and an organic solvent



like acetonitrile (e.g., in a 60:40 v/v ratio).[12]

- Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained.[11]
- Detection: UV detection is performed at a wavelength of 254 nm, where Losartan exhibits strong absorbance.[12]
- Sample Preparation: A standard solution is prepared by accurately weighing and dissolving the Losartan-d4 reference material in the mobile phase to a known concentration (e.g., 100 μg/mL).[11]
- Analysis: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to Losartan-d4 is recorded. Purity is calculated based on the area of the main peak relative to the total area of all observed peaks.

B. Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and determines the extent and location of isotopic labeling.

- Objective: To confirm the molecular identity of Losartan-d4 by measuring its mass-to-charge ratio (m/z) and to quantify its isotopic purity.
- Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
- Detailed Protocol:
 - Sample Introduction: The sample is introduced into the mass spectrometer following separation by an LC system, often using a gradient mobile phase on a C18 column.[13]
 - Ionization: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions [M+H]+.
 - Mass Analysis: The mass analyzer is scanned to detect the m/z of the parent ion. For
 Losartan-d4 (MW 426.94), the expected [M+H]+ ion would be approximately m/z 427.9.



- o Isotopic Purity Assessment: The relative abundances of the ions corresponding to the unlabeled Losartan (d_0 , [M+H]⁺ \approx 423.9) and the various deuterated forms (d_1 , d_2 , d_3 , d_4) are measured to calculate the isotopic enrichment.[4]
- Tandem MS (MS/MS): To further confirm the structure, the parent ion (m/z 427.9) is selected and fragmented. The resulting fragment ions are analyzed and compared to the known fragmentation pattern of Losartan to confirm the structural integrity and location of the deuterium labels.[14]

C. Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the structure of the molecule and is used to confirm the identity of the compound.

- Objective: To verify the chemical structure of Losartan-d4 and confirm the absence of significant proton signals in the regions where deuterium atoms have been incorporated.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
- Detailed Protocol:
 - Sample Preparation: The Losartan-d4 sample is dissolved in a deuterated solvent, such as DMSO-d₆ or D₂O.[15][16]
 - Data Acquisition: A ¹H NMR spectrum is acquired. The chemical shifts (δ), signal multiplicities (e.g., singlet, triplet), and integration values of the peaks are recorded.[15]
 - Spectral Analysis: The obtained spectrum is compared to the known spectrum of unlabeled Losartan. The key confirmation for Losartan-d4 is the significant reduction or complete absence of proton signals corresponding to the positions on the biphenyl ring where deuterium has been substituted.[4][6] The remaining signals in the spectrum should match the expected protons of the Losartan molecule.[15]

Visualizing the Process and Product

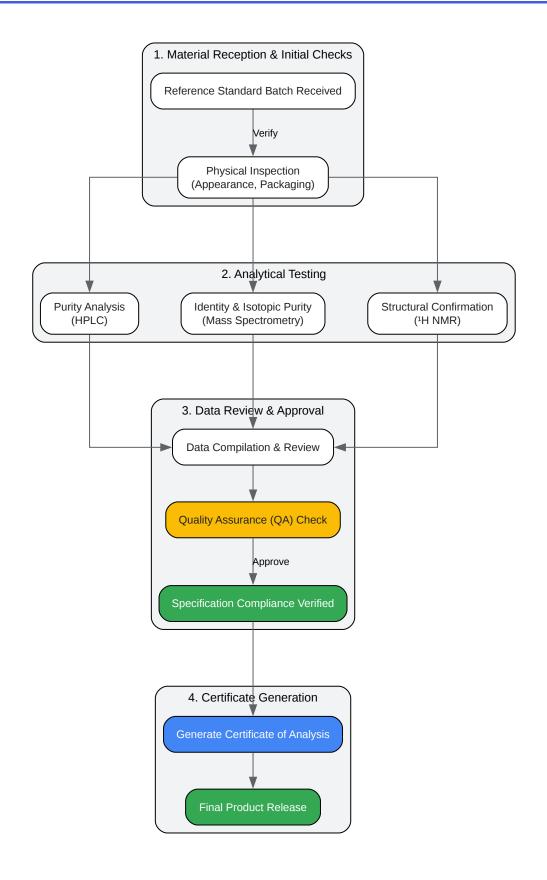


Diagrams can effectively illustrate complex workflows and relationships, providing a clearer understanding of the certification process and the product itself.

Workflow of a Certificate of Analysis

This diagram illustrates the logical flow from sample reception to the final issuance of the Certificate of Analysis, highlighting the key quality control stages.





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A diagram illustrating the Certificate of Analysis generation workflow.



Structural Relationship: Losartan and Losartan-d4

This diagram shows the chemical structure of the parent compound, Losartan, and highlights the specific positions on the biphenyl ring that are substituted with deuterium atoms to create **Losartan-d4**.

Structural Comparison



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Chemical structures of Losartan and its deuterated analog, **Losartan-d4**.

In conclusion, the Certificate of Analysis for **Losartan-d4** is a comprehensive document that provides scientists with the necessary assurance of a reference standard's identity, purity, and quality. A thorough understanding of its components and the underlying analytical methodologies is crucial for maintaining the integrity and validity of research in drug development and related fields.

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